molecular formula C16H20ClN5O2 B2406980 (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034633-30-0

(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

カタログ番号 B2406980
CAS番号: 2034633-30-0
分子量: 349.82
InChIキー: XTNKEIYAPGBAGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C16H20ClN5O2. It includes a chloropyrimidinyl group linked to a piperidinyl group, and a trimethylpyrazolyl group. The exact 3D orientation of these groups can impact the properties and potential applications of the compound .

科学的研究の応用

Antidiabetic Properties

The compound has been investigated as a potential antidiabetic agent. It specifically targets G-protein-coupled receptor 119 (GPR119) , which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. GPR119 agonists stimulate glucose-dependent insulin release in the pancreas and promote secretion of the incretin hormone GLP-1. These dual mechanisms make GPR119 agonists attractive candidates for type 2 diabetes treatment .

GLP-1 Plasma Levels

In a single ascending dose study involving healthy human subjects, dosing with this compound led to a dose-dependent increase in exposure. Additionally, there was a trend toward increased total GLP-1 plasma levels. These findings highlight its potential as a GLP-1 secretagogue .

Metabolic-Associated Fatty Liver Disease (MAFLD)

While not directly studied with this compound, targeting the GPR119/incretin axis has been proposed as a promising therapy for MAFLD. Given the compound’s effects on incretin signaling, it may have implications for liver health and metabolic disorders beyond diabetes .

Cytotoxicity Studies

Although not a primary focus, in vitro studies assessing cytotoxicity against specific cell lines (such as A549) could provide insights into its safety profile .

特性

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2/c1-10-14(11(2)21(3)20-10)15(23)22-6-4-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNKEIYAPGBAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。